molecular formula C10H15NO B13588459 2-(1-Phenylethoxy)ethan-1-amine

2-(1-Phenylethoxy)ethan-1-amine

Cat. No.: B13588459
M. Wt: 165.23 g/mol
InChI Key: NPQNWCZDYSKLNB-UHFFFAOYSA-N
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Description

2-(1-Phenylethoxy)ethan-1-amine is an organic compound with the molecular formula C10H15NO. It is a derivative of phenethylamine, characterized by the presence of a phenyl group attached to an ethoxy group, which is further connected to an ethanamine moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The reaction conditions often require a catalyst, such as a strong acid or base, to facilitate the formation of the desired product .

Industrial Production Methods

In industrial settings, the production of 2-(1-Phenylethoxy)ethan-1-amine may involve large-scale chemical reactors and continuous flow processes to ensure high yield and purity. The use of advanced purification techniques, such as distillation and crystallization, is essential to obtain the compound in its pure form .

Chemical Reactions Analysis

Types of Reactions

2-(1-Phenylethoxy)ethan-1-amine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include various substituted phenethylamines, ketones, aldehydes, and alcohols, depending on the specific reaction conditions and reagents used .

Scientific Research Applications

2-(1-Phenylethoxy)ethan-1-amine has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-(1-Phenylethoxy)ethan-1-amine involves its interaction with specific molecular targets, such as enzymes and receptors. The compound may act as an agonist or antagonist, modulating the activity of these targets and influencing various biochemical pathways. Detailed studies are required to elucidate the exact molecular mechanisms and pathways involved .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-(1-Phenylethoxy)ethan-1-amine is unique due to its specific structural features, which confer distinct chemical and biological properties. Its ethoxy group provides additional sites for chemical modification, making it a versatile intermediate in organic synthesis .

Properties

Molecular Formula

C10H15NO

Molecular Weight

165.23 g/mol

IUPAC Name

2-(1-phenylethoxy)ethanamine

InChI

InChI=1S/C10H15NO/c1-9(12-8-7-11)10-5-3-2-4-6-10/h2-6,9H,7-8,11H2,1H3

InChI Key

NPQNWCZDYSKLNB-UHFFFAOYSA-N

Canonical SMILES

CC(C1=CC=CC=C1)OCCN

Origin of Product

United States

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